alpha-Bisabolol
Overview
Description
Levomenol is a colorless, viscous oil and serves as the primary constituent of essential oils from German chamomile (Matricaria recutita) and Myoporum crassifolium . It has a weak sweet floral aroma, which has been likened to apples, sugar, and honey. This compound has been used in cosmetics for centuries due to its skin-healing properties, including reducing wrinkles, improving skin toughness, and repairing sun-damaged skin. More recently, it has been compounded with tretinoin as a topical treatment for acne .
Mechanism of Action
Target of Action
Alpha-Bisabolol has been associated with anti-cancer action due to its ability to induce BID-related apoptosis . The molecule enters the cell through lipid rafts and may interact with kisspeptin receptor 1, which has been associated with tumor mobility and invasiveness . It also inhibits 5-lipoxygenase (5-LOX), which is known for its skin-soothing action .
Mode of Action
This compound interacts with its targets, leading to a variety of changes. It induces apoptosis in cancer cells by directly interacting with Bid, a Bax-like BH3 protein of the bcl-2 family . This interaction promotes the transition of Bid into membrane lipid rafts, playing a major role in the formation of the death-inducing signaling complex . It also inhibits 5-LOX, providing a soothing effect on the skin .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) depletion, myeloperoxidase (MPO) activity, and augments superoxide dismutase (SOD) and catalase (CAT) . It also upregulates the expression of bcl-2 and suppresses bax, P53, APAF-1, caspase-3, and caspase-9 activity, indicating its anti-apoptotic effects .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce cellular viability, migration, and invasion ability of endometrial cancer (EC) cells . It also attenuates oxidative insult by reducing malondialdehyde (MDA), restoring depleted glutathione (GSH), and improving SOD and CAT activity .
Biochemical Analysis
Biochemical Properties
Alpha-Bisabolol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The antioxidant mechanism of this compound is mainly associated with the reduction of reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH) depletion, myeloperoxidase (MPO) activity, and augmentation of superoxide dismutase (SOD) and catalase (CAT) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound demonstrated no toxicity in the Drosophila melanogaster model . It caused cytotoxicity and genotoxicity when peripheral blood mononuclear cells and red blood cells were exposed to higher concentrations and for a long period .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Levomenol can be synthesized through various routes, including extraction from natural sources (such as chamomile) or chemical synthesis. Industrial production methods involve extraction from chamomile essential oil or chemical synthesis using terpenoid precursors. The specific reaction conditions and synthetic pathways may vary, but the overall goal is to obtain levomenol in its pure form.
Chemical Reactions Analysis
Levomenol undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Levomenol can be oxidized using mild oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction of levomenol yields saturated derivatives.
Substitution: Levomenol can undergo nucleophilic substitution reactions at the tertiary alcohol group.
Major products formed from these reactions include derivatives with modified functional groups (e.g., aldehydes, ketones, or saturated alcohols).
Scientific Research Applications
Levomenol has diverse applications across scientific fields:
Cosmetics: Its skin-healing properties make it valuable in skincare products.
Medicine: Levomenol’s anti-irritant, anti-inflammatory, and antimicrobial properties contribute to its use in topical formulations.
Neuroprotection: Studies suggest that levomenol protects against neuronal damage and memory deficits induced by cerebral ischemia.
Comparison with Similar Compounds
Levomenol is structurally related to β-bisabolol, which differs only in the position of the tertiary alcohol functional group . Both compounds share similar properties but exhibit unique characteristics.
Properties
IUPAC Name |
(2S)-6-methyl-2-[(1S)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZSQWQPBWRIAQ-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@](C)(CCC=C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042094 | |
Record name | Levomenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
314.00 °C. @ 760.00 mm Hg | |
Record name | (-)-alpha-Bisabolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23089-26-1 | |
Record name | (-)-α-Bisabolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23089-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levomenol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023089261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levomenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Levomenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Levomenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOMENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24WE03BX2T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-alpha-Bisabolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036197 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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